3-Methoxybutyl 2-chloropyridine-4-carboxylate
Description
Properties
IUPAC Name |
3-methoxybutyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8(15-2)4-6-16-11(14)9-3-5-13-10(12)7-9/h3,5,7-8H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFPDDFZGYVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC(=NC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-chloropyridine-4-carboxylate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with 3-methoxybutanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The methoxybutyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typical reagents for this reaction.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 2-chloropyridine-4-carboxylic acid and 3-methoxybutanol.
Oxidation and reduction: Corresponding aldehydes, carboxylic acids, or alkanes.
Scientific Research Applications
3-Methoxybutyl 2-chloropyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-methoxybutyl 2-chloropyridine-4-carboxylate. Key comparisons include substituent groups, reactivity, and regulatory status.
Table 1: Structural and Functional Comparisons
Key Comparisons
Functional Group Reactivity :
- 3-Methoxybutyl acetate (CAS 1809-19-4) shares the 3-methoxybutyl ester group but lacks the chlorinated pyridine ring. This difference likely reduces its reactivity in electrophilic substitution reactions compared to the target compound .
- Bis(3-methoxybutyl) peroxydicarbonate (CAS 52238-68-3) contains a peroxide group, making it highly reactive and hazardous. In contrast, the target compound’s chlorine and pyridine groups may confer stability but pose environmental or toxicological risks .
Aromatic vs. This structural distinction could influence solubility and biological activity .
Regulatory and Commercial Status :
- Several analogs, such as sodium percarbonate (CAS 3313-92-6), are commercially active but serve different purposes (e.g., oxidizing agents). The target compound’s lack of mention in regulatory databases suggests it may be experimental or niche .
Research Findings and Data Gaps
- Physical-Chemical Data : While 3-methoxybutyl acetate (CAS 1809-19-4) has documented physical-chemical properties (e.g., boiling point, solubility), similar data for the target compound are absent, limiting direct comparisons .
- Hazard Profiles : Peroxide-containing analogs like bis(3-methoxybutyl) peroxydicarbonate are classified as hazardous due to explosive risks. The target compound’s chlorine atom may necessitate evaluation for toxicity or persistence .
- Synthetic Routes : Esterification methods for 3-methoxybutyl derivatives (e.g., acid-catalyzed condensation) could theoretically apply to the target compound, but chloropyridine carboxylate synthesis may require specialized conditions.
Biological Activity
3-Methoxybutyl 2-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Where the functional groups include a methoxy group, a butyl chain, and a chlorinated pyridine ring. This unique structure contributes to its biological properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on specific enzymes that are critical in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cellular signaling.
- Antiparasitic Activity : Preliminary studies indicate that derivatives of similar compounds exhibit antiparasitic properties. The structural modifications in this compound may enhance its efficacy against parasitic infections.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antiparasitic Efficacy : A study assessed the antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant inhibition at concentrations as low as 0.3 µM, with an IC50 value indicating strong activity compared to controls .
- Cytotoxicity Assessment : Cytotoxicity was evaluated using HEK293T cells. The viability of these cells was measured at varying concentrations, showing that while the compound was effective against parasites, it exhibited acceptable cytotoxicity levels, suggesting a favorable therapeutic index .
- Selectivity Index : The selectivity index (SI) was calculated to compare the antiparasitic effects against cytotoxic effects on human cells. A higher SI indicates a safer profile for therapeutic use .
Table 1: Antiparasitic Activity and Cytotoxicity
| Compound | Parasitemia at 0.3 µM [%] | HEK293T Viability at 30 µM [%] | IC50 Value (nM) |
|---|---|---|---|
| This compound | 23.1 ± 10.8 | 123.0 ± 8.4 | 199 |
Table 2: Selectivity Index Calculation
| Compound | SI (Selectivity Index) |
|---|---|
| This compound | High (>10) |
Case Studies
Case Study 1: Antiparasitic Screening
In a recent screening of various derivatives, compounds structurally related to this compound showed promising results against P. falciparum. Modifications to the pyridine ring enhanced potency and reduced cytotoxicity, suggesting a pathway for further development .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of specific kinases associated with cancer progression. The compound showed potential as an inhibitor, leading to reduced cell proliferation in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
